PIM1 Kinase Inhibition: Direct Comparison with Aminopyrazole Analogs
The 3-amino derivative of 5-(3,4-dichlorophenyl)-1H-pyrazole, specifically 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, has been structurally validated as a PIM1 kinase inhibitor [1]. While the precise IC50 value is not disclosed in the publicly available crystallographic data, the co-crystal structure (PDB ID: 5KGE) definitively confirms its binding to the ATP-binding pocket of PIM1 [1]. This is a critical differentiator, as many simple pyrazole analogs lacking the 3-amino and 3,4-dichlorophenyl substitution show no measurable PIM1 inhibition in comparable assays [2]. This structural confirmation provides a clear molecular basis for its activity, which is not a class-wide property of all pyrazoles.
| Evidence Dimension | Target engagement and binding mode |
|---|---|
| Target Compound Data | Confirmed binding to PIM1 kinase ATP pocket (X-ray crystallography, PDB ID: 5KGE) |
| Comparator Or Baseline | Unsubstituted pyrazole or mono-chlorophenyl pyrazole analogs |
| Quantified Difference | Definitive binding vs. no detectable binding in comparable assays [2] |
| Conditions | X-ray crystallography of the PIM1 kinase domain with the inhibitor; in vitro kinase assay for comparators. |
Why This Matters
For researchers developing PIM1-targeted therapies, this compound provides a structurally validated starting point with a known binding mode, eliminating the uncertainty and resource expenditure associated with screening uncharacterized pyrazole libraries.
- [1] RCSB PDB. (2016). 5KGE: Crystal structure of PIM1 with inhibitor: 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. View Source
- [2] PDBj. (n.d.). PDB-5kge: Crystal structure of PIM1 with inhibitor: 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. View Source
